molecular formula C22H34N2O4 B3946113 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3946113
M. Wt: 390.5 g/mol
InChI Key: DGVHBRNFXNQREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cycloheptyl group, an ethyl-substituted phenyl group, and a piperazine ring, combined with oxalic acid.

Preparation Methods

The synthesis of 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the cycloheptyl and ethylphenyl groups. The final step involves the formation of the oxalic acid salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: The oxalic acid component can undergo hydrolysis under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of certain biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The cycloheptyl and ethylphenyl groups may contribute to the compound’s binding affinity and specificity. The oxalic acid component can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar compounds to 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2.C2H2O4/c1-2-18-9-11-19(12-10-18)17-21-13-15-22(16-14-21)20-7-5-3-4-6-8-20;3-1(4)2(5)6/h9-12,20H,2-8,13-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVHBRNFXNQREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 4
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.